1-(2,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-Dimethylphenyl Ethanone: This intermediate can be synthesized through the Friedel-Crafts acylation of 2,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 2-(2-Methoxyphenoxy)ethylamine: This compound can be prepared by reacting 2-methoxyphenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the intermediate compounds under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction, to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with different functional groups and uses.
The uniqueness of 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-13-20(2)24(16-19)31-18-21(17-27(31)32)28-29-22-8-4-5-9-23(22)30(28)14-15-34-26-11-7-6-10-25(26)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3 |
InChI Key |
CHBFBGBZWLVWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC |
Origin of Product |
United States |
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